molecular formula C15H11BrN2O2S B7476707 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide

Cat. No. B7476707
M. Wt: 363.2 g/mol
InChI Key: ULXRBSSUNHCSIU-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, also known as BMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. It also exhibits anti-tubercular and anti-bacterial effects by inhibiting the activity of mycobacterial enzymes and disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has been found to exhibit significant biochemical and physiological effects, including the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of mycobacterial enzymes. Moreover, it has also been shown to exhibit antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is its ability to exhibit significant anti-inflammatory and anti-cancer effects at low concentrations. Moreover, it has also been found to possess anti-tubercular and anti-bacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the main limitations of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is its poor solubility in water, which could hinder its application in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, including the development of novel therapeutics for the treatment of various diseases, the investigation of its potential as an antibiotic, and the exploration of its mechanism of action. Moreover, further studies could also focus on improving its solubility in water and exploring its potential for use in other fields of scientific research.
Conclusion:
In conclusion, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, it has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics. Further studies are needed to explore its full potential and to develop new applications for this promising chemical compound.

Synthesis Methods

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-nitrophenyl furan-2-carboxylate with thiosemicarbazide, followed by reduction and bromination. This method has been validated through various studies and has been found to be efficient and reproducible.

Scientific Research Applications

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics.

properties

IUPAC Name

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-10-9-21-15(17-10)18(11-5-3-2-4-6-11)14(19)12-7-8-13(16)20-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXRBSSUNHCSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide

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